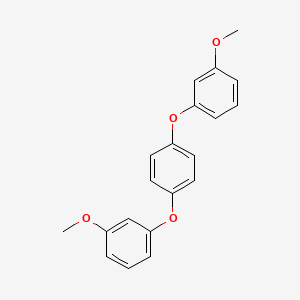

1,4-Bis(3-methoxyphenoxy)benzene

Overview

Description

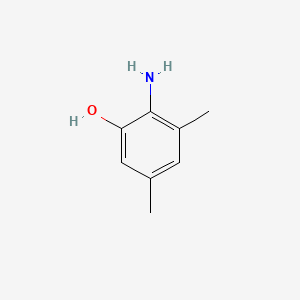

“1,4-Bis(3-methoxyphenoxy)benzene” is a chemical compound with the molecular formula C20H18O4 . It is a solid at 20 degrees Celsius . The compound appears as a white to light yellow powder or crystal .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 322.36 . It has a melting point range of 71.0 to 74.0 degrees Celsius . The compound is soluble in hot methanol .

Scientific Research Applications

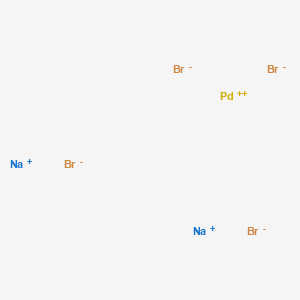

Palladium(0)-Catalyzed Synthesis

A study by Massacret et al. (1999) presented a palladium(0)-catalyzed synthesis method that involves the reaction of various substituted benzene-1,2-diols with 1,4-bis(methoxycarbonyloxy)but-2-ene or its analogs. This process yields substituted 2-vinyl-2,3-dihydro-benzo[1,4]dioxins, demonstrating the compound's role in synthesizing complex organic structures through a tandem allylic substitution reaction (Massacret, Lhoste, Lakhmiri, Parella, & Sinou, 1999).

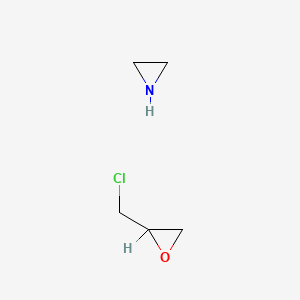

Polyether Synthesis

Nishikubo et al. (1999) explored the polyaddition of 1,4-bis[(3-ethyl-3-oxetanyl)methoxymethyl]benzene with 3,3′,5,5′-tetrachlorobisphenol A, demonstrating its application in producing high molecular weight polymers with pendant primary hydroxyl groups. This research highlights the use of 1,4-Bis(3-methoxyphenoxy)benzene derivatives in advanced polymer synthesis (Nishikubo, Kameyama, Ito, Nakajima, & Miyazaki, 1999).

Studies on the Inifer Mechanism

Dittmer, Pask, and Nuyken (1992) conducted basic studies on a novel generation of inifers (initiator/transfer agents for cationic polymerizations), including 1,4-Bis(1-methoxy-1-methylethyl)benzene. Their work helps understand the complex formation between the ether and BCl3, suggesting applications in polymerization processes (Dittmer, Pask, & Nuyken, 1992).

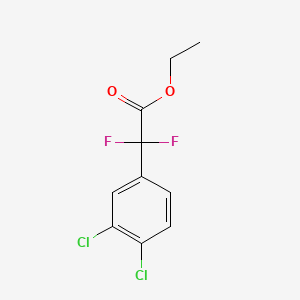

Spectral Studies

Hu, Li, and Zhao (2008) conducted theoretical studies on 1,4-bis [(p-methoxyphenoxy) carbonyl] and its ramifications to obtain optimized equilibrium structure, vibrational spectra, and electronic spectra. This study provides insights into the optical properties of derivatives of this compound, relevant for material science applications (Hu, Li, & Zhao, 2008).

Intervalence Charge-Transfer Studies

Research by Barlow et al. (2005) on the oxidation of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, including 1,4-bis(4-methoxyphenyl)amino derivatives, contributes to understanding the intervalence charge-transfer (IVCT) and electronic communication in mixed-valence systems. This work is crucial for the development of electronic materials and devices (Barlow, Risko, Chung, Tucker, Coropceanu, Jones, Levi, Brédas, & Marder, 2005).

Properties

IUPAC Name |

1,4-bis(3-methoxyphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-21-17-5-3-7-19(13-17)23-15-9-11-16(12-10-15)24-20-8-4-6-18(14-20)22-2/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWQTTRVWKESKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348026 | |

| Record name | 1,4-Bis(3-methoxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5024-84-0 | |

| Record name | 1,4-Bis(3-methoxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B1594025.png)